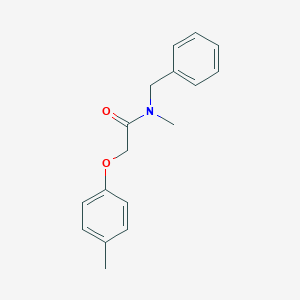![molecular formula C20H21N3O3S2 B295205 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295205.png)
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide is a chemical compound that has been recently synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide involves its ability to bind to specific enzymes and inhibit their activity. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and viral replication. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of cancer cells and viral replication. In vivo studies have shown that it can reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide in lab experiments include its potential as a selective inhibitor of certain enzymes, its ability to inhibit cancer cell growth and viral replication, and its anti-inflammatory effects. However, limitations include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Orientations Futures
For research on 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide include further studies on its mechanism of action, efficacy in animal models, and potential applications in the treatment of cancer, viral infections, and inflammatory diseases. Additionally, studies on its potential toxicity and safety profile are needed to determine its suitability for clinical use.
Méthodes De Synthèse
The synthesis of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide involves the reaction of 2-(2-methoxy-5-methylphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-allyl-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in the presence of a base to yield the desired compound.
Applications De Recherche Scientifique
2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied as a potential inhibitor of certain enzymes that are involved in various diseases such as cancer and viral infections. It has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
Formule moléculaire |
C20H21N3O3S2 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
N-(2-methoxy-5-methylphenyl)-2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-5-8-23-19(25)14-10-13(3)28-18(14)22-20(23)27-11-17(24)21-15-9-12(2)6-7-16(15)26-4/h5-7,9-10H,1,8,11H2,2-4H3,(H,21,24) |
Clé InChI |
MWPRHZJSNLLUAR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2CC=C |
SMILES canonique |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B295123.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B295126.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate](/img/structure/B295127.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295129.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B295131.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295133.png)
![2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B295134.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2,2-diphenylpropanoate](/img/structure/B295135.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate](/img/structure/B295137.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate](/img/structure/B295139.png)

![1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine](/img/structure/B295144.png)
